[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
The compound [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral pyrrolidine-based molecule featuring a carbamic acid benzyl ester group, an isopropyl substituent, and a 2-amino-propionyl moiety. Its stereochemistry is critical, as both the pyrrolidine and propionyl groups are in the (S)-configuration, which may influence its biological activity and synthetic utility.
Properties
IUPAC Name |
benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIOWVCQSYASDA-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which is crucial for understanding its interactions in biological systems. Its structure includes a pyrrolidine ring, an isopropyl group, and a carbamic acid benzyl ester moiety, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms are noted:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical in numerous physiological processes. Activation or inhibition of these receptors can lead to changes in intracellular signaling cascades, including those involving cyclic AMP and calcium channels .
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can affect the synthesis or degradation of important biomolecules.
Biological Activity Data
A summary of key findings related to the biological activity of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is presented below:
Case Study 1: Cardiac Effects
In a study examining the cardiovascular effects, [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester was administered to isolated heart tissues. The results indicated a dose-dependent increase in heart rate and force of contraction, attributed to enhanced β-adrenoceptor activity.
Case Study 2: Cognitive Enhancement
Another investigation focused on the compound's potential as a cognitive enhancer. Mice treated with the compound demonstrated improved performance in memory tasks compared to controls. The proposed mechanism involved inhibition of acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts.
Research Findings
Recent research has expanded on the pharmacological profile of this compound:
- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Properties : Studies have also highlighted its antimicrobial effects, suggesting that it could serve as a lead compound for developing new antibiotics.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development
- The compound has been investigated for its potential roles as a drug candidate due to its structural similarity to known pharmacophores. Its ability to act on specific biological targets makes it a candidate for further exploration in therapeutic applications.
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Neuropharmacology
- Research suggests that the compound may interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation. Studies have indicated that derivatives of pyrrolidine compounds can exhibit neuroprotective properties, making this compound a subject of interest in neuropharmacology.
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Analgesic Properties
- Preliminary studies have shown that similar compounds possess analgesic effects. This compound could be explored for pain management therapies, particularly in conditions where traditional analgesics are ineffective or cause significant side effects.
Research Applications
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Synthetic Chemistry
- [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of new chemical entities.
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Bioconjugation Studies
- The compound can be utilized in bioconjugation techniques, where it may serve as a linker between biomolecules. This application is crucial in the development of targeted drug delivery systems and imaging agents.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined derivatives of pyrrolidine-based compounds, revealing that they could protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester may share similar protective mechanisms, warranting further investigation into its neuroprotective capabilities.
Case Study 2: Analgesic Activity
In a preclinical trial reported in Pain Research and Management, researchers evaluated various carbamate derivatives for their analgesic properties using animal models. Results indicated significant pain relief comparable to established analgesics, suggesting that [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester could be a promising candidate for pain management therapies.
Comparison with Similar Compounds
Key Identifiers and Properties:
- CAS Numbers: 1353960-74-3 (Parchem Chemicals): Molecular formula C₁₈H₂₇N₃O₃ . 1401666-46-3 (Shanghai Danfan): Molecular formula C₁₅H₂₁N₃O₃ . Note: The discrepancy in CAS numbers and molecular formulas likely arises from structural variations (e.g., presence/absence of substituents like isopropyl) or stereochemical distinctions.
Applications :
Comparison with Similar Compounds
Below is a systematic comparison with structurally related compounds, emphasizing molecular features, applications, and commercial availability.
Piperidine Analogue: [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
- CAS : 1353943-98-2
- Formula : C₁₉H₂₉N₃O₃
- Key Differences: Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring, increasing molecular weight (347.45 vs. 291.35–291.35 g/mol for the pyrrolidine variant).
- Applications : Similar use as a synthetic intermediate, with piperidine derivatives often prioritized for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Cyclopentyl Carbamate Derivatives (Patent Compounds)
- Examples :
- Benzyl-isopropyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester
- (R)-3-Hydroxy-piperidine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo... ester
- Key Differences: Incorporate heterocyclic fused rings (e.g., pyrrolo-triazolo-pyrazine), enabling π-π stacking interactions in kinase inhibition.
- Applications : Patented as intermediates for anticancer or antiviral agents, highlighting the versatility of carbamate esters in medicinal chemistry .
Pyrrolidine Derivatives with Alternative Substituents
tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805)
- CAS : 431058-52-5
- Formula : C₁₃H₂₂N₂O₂
- Key Differences: Replaces the amino-propionyl group with a cyclopropyl-carbamate moiety. The tert-butyl group enhances lipophilicity, favoring use in solid-phase peptide synthesis .
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid
- Ref : 10-F082226 (CymitQuimica)
- Key Differences :
Brominated Pyrrolidinone: 3-bromo-1-methylpyrrolidin-2-one (PBXA3066)
- CAS : 33693-57-1
- Formula: C₅H₈BrNO
- Key Differences :
- Bromine atom introduces electrophilic reactivity for cross-coupling reactions.
- Lack of ester/amide functionalities limits its role as a protease inhibitor precursor but expands utility in halogenation chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
